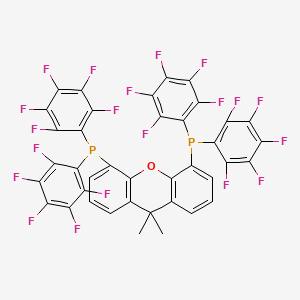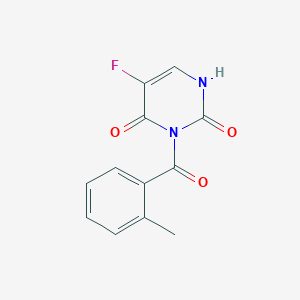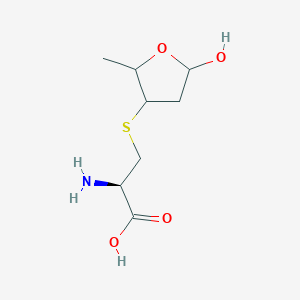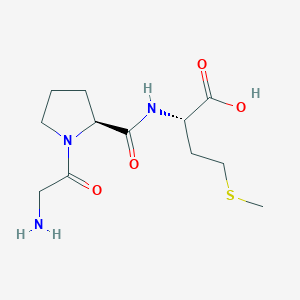
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(2-chlorostyryl)quinolin-4-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-chlorostyrene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline is treated with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using ultrasound irradiation, have been explored to improve the efficiency and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise as an antimicrobial and antimalarial agent.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to competitively bind to glial cell line-derived neurotrophic factor (GDNF) family receptor-α1 (GFRα1) and act as an agonist, inducing autophosphorylation of the RET protein . This interaction can lead to various cellular responses, including neurite outgrowth and modulation of signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
2-Chlorostyrene: A precursor used in the synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine.
Uniqueness: this compound stands out due to its dual chlorination and styryl substitution, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C17H12Cl2N2 |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C17H12Cl2N2/c18-12-6-8-14-16(20)10-13(21-17(14)9-12)7-5-11-3-1-2-4-15(11)19/h1-10H,(H2,20,21)/b7-5+ |
InChI-Schlüssel |
RMFHPRCFMMQBLM-FNORWQNLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-](/img/structure/B12899247.png)
![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)



